molecular formula C17H25FN2O2 B5163812 1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B5163812
M. Wt: 308.4 g/mol
InChI Key: WLTVGIBNWYWLMQ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a fluorobenzyl group, a methoxypropyl group, and a piperidine ring

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-22-12-4-9-19-17(21)14-7-10-20(11-8-14)13-15-5-2-3-6-16(15)18/h2-3,5-6,14H,4,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTVGIBNWYWLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction using a methoxypropyl halide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-(2-bromobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-(2-iodobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

1-(2-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.

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